4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-(acetyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a hydrazone linkage, which is often associated with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE typically involves multiple steps. One common approach is the condensation reaction between 4-methoxybenzoyl hydrazine and an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with 2-(acetyloxy)benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert the hydrazone linkage into other functional groups.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s hydrazone linkage is known for its potential biological activity, making it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-METHOXY-4-[(E)-({[(4-METHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE: This compound shares a similar hydrazone linkage but differs in its additional functional groups and overall structure.
2-METHOXY-4-[(E)-({[(4-METHOXYBENZOYL)AMINO]ACETYL}HYDRAZONO)METHYL]PHENYL 3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXYLATE:
Uniqueness
What sets 4-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL 2-(ACETYLOXY)BENZOATE apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its hydrazone linkage, in particular, is a key feature that contributes to its potential as a versatile reagent and therapeutic agent .
Properties
Molecular Formula |
C24H20N2O6 |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C24H20N2O6/c1-16(27)31-22-6-4-3-5-21(22)24(29)32-20-11-7-17(8-12-20)15-25-26-23(28)18-9-13-19(30-2)14-10-18/h3-15H,1-2H3,(H,26,28)/b25-15+ |
InChI Key |
RGINCNOVWCBTLG-MFKUBSTISA-N |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.